molecular formula C27H41ClN4O5 B1676966 Naronapride CAS No. 860174-12-5

Naronapride

Número de catálogo: B1676966
Número CAS: 860174-12-5
Peso molecular: 537.1 g/mol
Clave InChI: VGDDOIZXGFJDRC-VJTSUQJLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Naronapride es una pequeña molécula orgánica que funciona como un potente y selectivo agonista del receptor 4 de la 5-hidroxitriptamina de la serotonina y antagonista del receptor D2 de la dopamina. Se está investigando principalmente por su posible uso en el tratamiento de trastornos gastrointestinales como la enfermedad de reflujo gastroesofágico y la gastroparesia .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: Naronapride se sintetiza mediante un proceso de varios pasos que implica la formación de intermediarios clave. La síntesis comienza con la preparación del ácido 6-[(3S,4R)-4-(4-amino-5-cloro-2-metoxibenzoilamino)-3-metoxipiperidin-1-il]-hexanoico. Este intermedio se somete a esterificación con clorhidrato de éster dihidro de 1-aza-biciclo[2,2,2]oct-®-3-il para formar el producto final .

Métodos de producción industrial: La producción industrial de this compound implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Esto incluye el control de la temperatura, el pH y el tiempo de reacción. El producto final se purifica utilizando técnicas como la cromatografía líquida de alta resolución y la recristalización .

Análisis De Reacciones Químicas

Tipos de reacciones: Naronapride sufre varias reacciones químicas, incluida la hidrólisis, la N-glucuronidación y la oxidación de la cadena lateral. Estas reacciones son cruciales para su metabolismo y farmacocinética .

Reactivos y condiciones comunes:

Productos principales: Los principales metabolitos de this compound incluyen ácido 6-[(3S,4R)-4-(4-amino-5-cloro-2-metoxibenzoilamino)-3-metoxipiperidin-1-il]-hexanoico, ácido 4-[(3S,4R)-4-(4-amino-5-cloro-2-metoxibenzoilamino)-3-metoxipiperidin-1-il]-butanoico y ácido 2-[(3S,4R)-4-(4-amino-5-cloro-2-metoxibenzoilamino)-3-metoxipiperidin-1-il]-acético .

Aplicaciones Científicas De Investigación

Clinical Development

Naronapride is currently in advanced stages of clinical development:

  • Phase 2 Trials : Four positive Phase 2 studies have been completed, demonstrating its efficacy in accelerating gastric emptying and improving symptoms in patients suffering from gastroparesis. The results indicate a favorable safety profile, comparable to placebo .
  • Phase 2b MOVE-IT Study : This ongoing study focuses on evaluating this compound's effectiveness in a larger cohort (320 patients) for gastroparesis. The study is expanding to clinical sites across the United States, with topline results expected in mid-2025 .

Applications in Specific Conditions

  • Gastroparesis : this compound is being investigated as a treatment for gastroparesis, a condition characterized by delayed gastric emptying. Its ability to enhance gastric motility could provide relief for patients who have limited options due to side effects from existing therapies .
  • Gastroesophageal Reflux Disease (GERD) : A Phase 2b study targeting PPI-non-responsive symptomatic GERD is anticipated to commence soon. This indicates this compound's potential utility in addressing GERD symptoms that do not respond adequately to proton pump inhibitors .
  • Chronic Idiopathic Constipation (CIC) : this compound has also shown promise for CIC, further broadening its therapeutic applications within the GI spectrum .

Table 1: Summary of Clinical Trials Involving this compound

Trial PhaseConditionStudy DesignKey Findings
Phase 1Healthy VolunteersDose-escalationDemonstrated dose-dependent acceleration of gastric emptying .
Phase 2GastroparesisMulti-center, placebo-controlledPositive outcomes on motility and safety profile .
Phase 2bPPI-non-responsive GERDPlanned multi-center studyExpected initiation in H2 2024; aims to assess efficacy against GERD symptoms .
Phase 3Chronic Idiopathic ConstipationPreparatory phaseReady for advancement pending results from earlier trials .

Mecanismo De Acción

Naronapride ejerce sus efectos actuando como un agonista del receptor 4 de la 5-hidroxitriptamina de la serotonina y un antagonista del receptor D2 de la dopamina. Al estimular los receptores de la 5-hidroxitriptamina de la serotonina en la pared del intestino, promueve la liberación de acetilcolina, lo que aumenta la motilidad gastrointestinal. Además, su acción antagonista sobre los receptores D2 de la dopamina ayuda a mejorar sus efectos procinéticos .

Compuestos similares:

Singularidad: La combinación única de this compound de agonista del receptor 4 de la 5-hidroxitriptamina de la serotonina y propiedades antagonistas del receptor D2 de la dopamina lo distingue de otros compuestos. Esta doble acción mejora su eficacia y perfil de seguridad, lo que lo convierte en un candidato prometedor para el tratamiento de trastornos gastrointestinales .

Comparación Con Compuestos Similares

Uniqueness: Naronapride’s unique combination of serotonin 5-hydroxytryptamine receptor 4 agonistic and dopamine D2 receptor antagonistic properties sets it apart from other compounds. This dual action enhances its efficacy and safety profile, making it a promising candidate for treating gastrointestinal disorders .

Actividad Biológica

Naronapride, also known as ATI-7505, is a novel compound primarily investigated for its prokinetic effects in gastrointestinal (GI) disorders. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, clinical efficacy, safety profile, and ongoing research findings.

This compound exhibits a dual mechanism of action:

  • 5-HT4 Receptor Agonism : It selectively activates serotonin 5-HT4 receptors, which play a crucial role in enhancing GI motility and accelerating gastric emptying .
  • Dopamine D2 Receptor Antagonism : By antagonizing D2 receptors, this compound further promotes gastrointestinal motility, addressing conditions such as gastroparesis and chronic idiopathic constipation (CIC) .

This unique combination allows this compound to function as a locally acting prokinetic agent with minimal systemic absorption, thereby reducing potential side effects associated with central nervous system penetration .

Clinical Studies and Efficacy

This compound has undergone extensive clinical evaluation through multiple Phase II trials. Key findings include:

  • Phase IIa Trial : Demonstrated significant improvements in stool consistency and colonic transit in healthy volunteers .
  • Phase IIb Trials : In a study involving 320 patients with gastroparesis, this compound was administered at varying doses (20 mg to 120 mg twice daily). Results indicated a statistically significant increase in the number of spontaneous bowel movements compared to placebo, particularly at the higher dose of 80 mg twice daily .

Summary of Clinical Trials

Study PhaseConditionDose RangeKey Findings
Phase IIaHealthy VolunteersNot specifiedImproved stool consistency and colonic transit
Phase IIbGastroparesis20-120 mg BIDIncreased spontaneous bowel movements vs. placebo
Phase IIbChronic Idiopathic Constipation10-40 mg TIDPositive results anticipated; ongoing studies

Safety Profile

This compound has demonstrated a favorable safety profile across clinical trials. Notably:

  • No significant cardiovascular effects were observed, including no alterations in heart rate or blood pressure .
  • The side effect profile was comparable to that of placebo, indicating good tolerability among participants .

Pharmacokinetics

This compound is designed to be minimally absorbed into systemic circulation, which enhances its safety and efficacy as a local GI agent. Its pharmacokinetic properties allow it to act primarily within the gut lumen without significant systemic exposure, thus minimizing adverse effects commonly associated with other prokinetics .

Future Research Directions

Ongoing studies aim to further validate the efficacy of this compound in various GI conditions. The following trials are noteworthy:

  • MOVE-IT Study : A multi-center Phase IIb trial assessing this compound's efficacy in patients with gastroparesis. Expected topline results are anticipated in mid-2025 .
  • GERD Studies : Upcoming trials targeting proton pump inhibitor (PPI)-non-responsive symptomatic gastroesophageal reflux disease (GERD) are set to commence following FDA clearance .

Propiedades

IUPAC Name

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] 6-[(3S,4R)-4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-3-methoxypiperidin-1-yl]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41ClN4O5/c1-35-23-15-21(29)20(28)14-19(23)27(34)30-22-9-13-31(17-25(22)36-2)10-5-3-4-6-26(33)37-24-16-32-11-7-18(24)8-12-32/h14-15,18,22,24-25H,3-13,16-17,29H2,1-2H3,(H,30,34)/t22-,24+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDDOIZXGFJDRC-VJTSUQJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCCCC(=O)OC3CN4CCC3CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CN(CC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCCCC(=O)O[C@H]3CN4CCC3CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41ClN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401006590
Record name 4-Amino-N-(1-{6-[(1-azabicyclo[2.2.2]octan-3-yl)oxy]-6-oxohexyl}-3-methoxypiperidin-4-yl)-5-chloro-2-methoxybenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401006590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

537.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860174-12-5
Record name Naronapride [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0860174125
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naronapride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05542
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-Amino-N-(1-{6-[(1-azabicyclo[2.2.2]octan-3-yl)oxy]-6-oxohexyl}-3-methoxypiperidin-4-yl)-5-chloro-2-methoxybenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401006590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NARONAPRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/058896B00B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Naronapride
Reactant of Route 2
Naronapride
Reactant of Route 3
Naronapride
Reactant of Route 4
Naronapride
Reactant of Route 5
Naronapride
Reactant of Route 6
Reactant of Route 6
Naronapride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.